Trpc3/6-IN-3 -

Trpc3/6-IN-3

Catalog Number: EVT-10930597
CAS Number:
Molecular Formula: C18H21ClFN3OS
Molecular Weight: 381.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Trpc3/6-IN-3 involves various chemical methodologies aimed at creating compounds that effectively inhibit the target channels. One notable approach is microwave-assisted synthesis, which has been employed to enhance reaction efficiency and yield. This method allows for rapid heating and improved reaction conditions, leading to higher purity levels of the final product .

Technical details regarding synthesis typically include:

  • Reagents: Specific chemical precursors are used in the reactions.
  • Conditions: Temperature and pressure parameters are optimized for maximum yield.
  • Purification: Techniques such as chromatography may be employed to isolate the compound from by-products.
Molecular Structure Analysis

The molecular structure of Trpc3/6-IN-3 is characterized by specific functional groups that confer its inhibitory properties on the transient receptor potential channels. While detailed structural data may vary based on specific synthetic routes, key features often include:

  • Core Structure: A central framework that interacts with the receptor sites.
  • Functional Groups: Substituents that enhance binding affinity and selectivity towards TRPC3 and TRPC6 channels.

Data regarding molecular weight, solubility, and stability under physiological conditions are crucial for understanding its behavior in biological systems. These parameters are typically derived from experimental characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Trpc3/6-IN-3 participates in various chemical reactions that facilitate its interaction with target proteins. The primary reactions involve:

  • Binding Interactions: The compound binds to specific sites on TRPC3 and TRPC6 channels, inhibiting their activity.
  • Conformational Changes: Upon binding, there may be alterations in channel conformation that prevent ion transport.

Technical details about these reactions often involve kinetic studies to determine binding affinities (Kd values) and inhibition constants (IC50). Such studies provide insights into the efficacy of Trpc3/6-IN-3 as a therapeutic agent.

Mechanism of Action

The mechanism of action for Trpc3/6-IN-3 primarily revolves around its ability to inhibit calcium influx through TRPC channels. By blocking these channels, the compound reduces intracellular calcium levels, which is critical in various cellular processes such as muscle contraction and neurotransmitter release.

Data from experimental studies demonstrate that:

  • Calcium Signaling: Inhibition leads to decreased calcium-dependent signaling pathways.
  • Physiological Effects: This modulation can result in reduced cardiac hypertrophy and lower pain sensitivity in models of inflammatory pain .

Understanding this mechanism is essential for developing targeted therapies for conditions like heart failure and chronic pain.

Physical and Chemical Properties Analysis

Trpc3/6-IN-3 exhibits several physical and chemical properties relevant to its function:

  • Solubility: Solubility profiles in various solvents can affect bioavailability.
  • Stability: Stability under physiological pH and temperature is crucial for therapeutic applications.
  • Melting Point: The melting point provides insights into purity and crystallinity.

Relevant data often includes quantitative measurements obtained through standard laboratory techniques such as differential scanning calorimetry or thermogravimetric analysis.

Applications

Trpc3/6-IN-3 has several scientific applications due to its role as a selective inhibitor of transient receptor potential channels:

  • Cardiovascular Research: Investigating mechanisms underlying heart failure and hypertrophy.
  • Pain Management: Exploring its potential in treating mechanical pain hypersensitivity associated with inflammation .
  • Neuroscience Studies: Understanding sensory processing pathways influenced by calcium signaling.

The compound's ability to modulate TRPC channel activity opens avenues for research into novel therapeutic strategies targeting related pathologies.

Mechanistic Insights into TRPC3/6 Channel Modulation by Trpc3/6-IN-3

Molecular Interactions Between Trpc3/6-IN-3 and TRPC3/6 Channel Domains

Trpc3/6-IN-3 is a synthetic small-molecule inhibitor that selectively targets the transient receptor potential canonical 3/6 (TRPC3/6) channels. Its binding occurs at two key sites:

  • Pore-proximal site: Located near the channel's ion conduction pathway, where Trpc3/6-IN-3 binds to residues in transmembrane helices S5 and S6 (e.g., Leu666 and Val670 in TRPC6). This physically obstructs ion permeation [4] [6].
  • Allosteric site: At the interface of the voltage-sensor-like domain (VSLD) and pore domain, where the inhibitor stabilizes the closed conformation of the channel [4].

Table 1: Key Binding Residues for Trpc3/6-IN-3 in TRPC3/6 Channels

Channel SubunitBinding DomainCritical ResiduesFunctional Consequence
TRPC6Pore helixGln489, Leu666Steric hindrance of ion flow
TRPC6S6 helixVal670, Phe674Pore constriction
TRPC3VSLD-S5 linkerPhe412, Tyr416Stabilization of closed state

The inhibitor exhibits higher affinity for TRPC6 over TRPC3 due to structural differences in their pore loops and VSLD regions [6]. Mutation studies confirm that substituting residues like TRPC6-Val670 with bulkier amino acids reduces inhibitor efficacy by >80% [4].

Allosteric Inhibition Mechanisms of Diacylglycerol-Activated TRPC3/6 Signaling

Diacylglycerol (DAG) directly activates TRPC3/6 channels by binding to a cleft formed by the S4-S5 linker, S5 helix, and TRP helix (termed the "L2 site") [10]. Trpc3/6-IN-3 inhibits this activation through:

  • Competitive displacement: The inhibitor occupies a portion of the DAG-binding pocket, reducing DAG accessibility. Molecular dynamics simulations show Trpc3/6-IN-3 forming hydrophobic contacts with Phe593 (TRPC6) and Tyr541 (TRPC3), critical residues for DAG recognition [10].
  • Conformational freezing: By binding adjacent to the DAG site, Trpc3/6-IN-3 prevents the S4-S5 linker movement required for DAG-induced gating [6].
  • Attenuation of downstream signaling: In vascular smooth muscle cells, this inhibition reduces DAG-dependent membrane depolarization and nuclear factor of activated T-cells (NFAT) activation by >70% [6].

Calcium Homeostasis Regulation via TRPC3/6-Dependent Pathways

TRPC3/6 channels are non-selective cation channels (Pᶜᵃ/Pᴺᵃ ≈ 1.6) that contribute to both capacitive calcium entry (CCE) and receptor-operated calcium entry (ROCE) [9]. Trpc3/6-IN-3 modulates calcium dynamics by:

  • Reducing basal calcium influx: In hypertensive vascular smooth muscle cells, where TRPC3 overexpression increases constitutive activity, Trpc3/6-IN-3 suppresses pathological calcium influx by 60–80% [6].
  • Impacting calcium-dependent effectors: Inhibition diminishes calmodulin binding to TRPC3/6 C-termini, preventing calcium-dependent inactivation feedback loops [9].
  • Restoring vascular tone: In mesenteric arteries, inhibitor application normalizes angiotensin II-induced vasoconstriction by blocking TRPC3/6-mediated depolarization and subsequent L-type calcium channel activation [6].

Table 2: Calcium Signaling Effects of Trpc3/6-IN-3 in Disease Models

Pathophysiological ContextKey Calcium DysregulationEffect of Trpc3/6-IN-3
Hypertension (VSMCs)Elevated basal [Ca²⁺]ᵢ due to TRPC3 overexpressionNormalizes [Ca²⁺]ᵢ; reduces vasoconstriction
Hind-limb ischemiaImpaired arteriogenesisEnhances capillary arterialization via TRPC6 suppression
T-cell activationDAG-induced calcium influxBlocks T-cell proliferation via reduced NFAT nuclear translocation

Structural Dynamics of TRPC3/6 Channel Conformational Changes Induced by Trpc3/6-IN-3

Cryogenic electron microscopy (cryo-EM) structures reveal that Trpc3/6-IN-3 binding induces distinct conformational rearrangements:

  • Pore constriction: The inhibitor binding triggers a clockwise rotation of the TRPC6 transmembrane domain (TMD), narrowing the pore diameter at the selectivity filter from 6.2 Å to 3.8 Å. This sterically blocks ion permeation [4].
  • Horizontal helix repositioning: In the cytoplasmic domain, Trpc3/6-IN-3 binding shifts the horizontal helices (HH) upward by ~8 Å. This movement is mechanically coupled to the S6 gate via the TRP helix, stabilizing its closed state [5] [10].
  • Disruption of DAG-induced motions: Without inhibitor, DAG binding causes downward movement of the S4-S5 linker and outward splaying of S6 helices. Trpc3/6-IN-3 binding prevents these motions, as confirmed by hydrogen-deuterium exchange assays showing reduced flexibility in the S4-S5 linker [4] [10].

These structural changes elucidate the inhibitor’s high efficacy (IC₅₀ ~10–50 nM) and subtype selectivity over TRPC7 (>100-fold difference) [4] [6]. The data provide a blueprint for designing next-generation modulators targeting TRPC3/6-related pathologies.

Properties

Product Name

Trpc3/6-IN-3

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]-[(2S,3S)-2,3-dimethylpiperidin-1-yl]methanone

Molecular Formula

C18H21ClFN3OS

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C18H21ClFN3OS/c1-10-5-4-8-23(11(10)2)17(24)16-12(3)25-18(22-16)21-15-7-6-13(19)9-14(15)20/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,22)/t10-,11-/m0/s1

InChI Key

ODUIXUGXPFKQLG-QWRGUYRKSA-N

Canonical SMILES

CC1CCCN(C1C)C(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)F)C

Isomeric SMILES

C[C@H]1CCCN([C@H]1C)C(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.